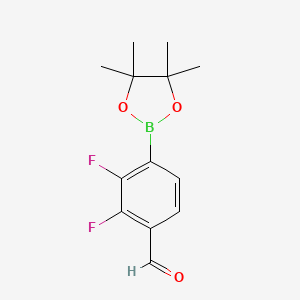2,3-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
CAS No.: 1331943-76-0
Cat. No.: VC18026106
Molecular Formula: C13H15BF2O3
Molecular Weight: 268.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1331943-76-0 |
|---|---|
| Molecular Formula | C13H15BF2O3 |
| Molecular Weight | 268.07 g/mol |
| IUPAC Name | 2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
| Standard InChI | InChI=1S/C13H15BF2O3/c1-12(2)13(3,4)19-14(18-12)9-6-5-8(7-17)10(15)11(9)16/h5-7H,1-4H3 |
| Standard InChI Key | RQZDSVVCNFSTEQ-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C=O)F)F |
Introduction
Structural Characteristics and Molecular Identity
Molecular Architecture
The compound’s structure comprises a benzaldehyde moiety modified with fluorine and boronic ester functional groups. The benzaldehyde group provides a reactive aldehyde () site, while the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring introduces boron-mediated reactivity, commonly exploited in Suzuki-Miyaura cross-coupling reactions . The fluorine atoms at positions 2 and 3 enhance electron-withdrawing effects, potentially influencing the compound’s electronic properties and stability.
Table 1: Key Structural Descriptors
Spectroscopic and Computational Data
The compound’s predicted collision cross section (CCS) values, calculated for various adducts, provide insights into its gas-phase ion mobility. For instance, the adduct exhibits a CCS of 160.8 Ų, while the adduct shows a higher value of 172.0 Ų, reflecting differences in ion size and conformation . These metrics are critical for mass spectrometry-based identification in complex mixtures.
Synthesis and Synthetic Applications
Synthetic Routes
While explicit literature on the synthesis of this compound is scarce, analogous benzaldehyde boronic esters are typically prepared via Miyaura borylation. This reaction involves palladium-catalyzed coupling of an aryl halide with bis(pinacolato)diboron (Bpin) . For example, 6-bromo-2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (a brominated derivative) is synthesized by substituting the bromine atom with a boronic ester group .
Role in Cross-Coupling Reactions
Boronic esters are pivotal in Suzuki-Miyaura couplings, enabling the formation of carbon-carbon bonds between aryl halides and boronic acids. The aldehyde group in this compound offers a handle for further functionalization, such as condensation reactions to form imines or hydrazones, expanding its utility in medicinal chemistry .
Physicochemical Properties
Predicted Physicochemical Parameters
The compound’s logP value (a measure of lipophilicity) and polar surface area (PSA) influence its pharmacokinetic behavior. While exact values for this derivative are unreported, related boronic esters exhibit logP ~4.65 and PSA ~36 Ų, suggesting moderate solubility in organic solvents and limited membrane permeability .
Table 2: Predicted Collision Cross Sections (CCS)
Stability and Reactivity
Future Research Directions
-
Synthetic Optimization: Developing scalable, high-yield synthesis methods.
-
Biological Screening: Evaluating antimicrobial or anticancer activity.
-
Material Characterization: Testing electronic properties in thin-film devices.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume